molecular formula C7H13FO3 B2926730 Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate CAS No. 816-22-8

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate

Cat. No.: B2926730
CAS No.: 816-22-8
M. Wt: 164.176
InChI Key: FNBWJTCTOSIJQP-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C7H13FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to an ester functional group

Scientific Research Applications

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate is available for research use . Its potential applications and future directions would largely depend on the outcomes of such research. As with any chemical compound, further studies are needed to fully understand its properties and potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-fluoroacetoacetate with a suitable alcohol under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Ethyl 2-fluoroacetoacetate and an alcohol (e.g., ethanol).

    Reaction Conditions: Acidic catalyst (e.g., sulfuric acid), reflux temperature.

    Procedure: The starting materials are mixed and heated under reflux with the acidic catalyst. The reaction mixture is then cooled, and the product is isolated through distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of ethyl 2-fluoro-3-oxo-3-methylbutanoate.

    Reduction: Formation of ethyl 2-fluoro-3-hydroxy-3-methylbutanol.

    Substitution: Formation of ethyl 2-amino-3-hydroxy-3-methylbutanoate or ethyl 2-thio-3-hydroxy-3-methylbutanoate.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to increased biological activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate can be compared to other fluorinated esters and hydroxyl-containing compounds:

    Ethyl 2-hydroxy-3-methylbutanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Ethyl 2-fluoro-3-oxo-3-methylbutanoate:

    Ethyl 2-fluoro-3-hydroxy-4,4-dimethoxy-3-methylbutanoate: Contains additional methoxy groups, which can influence its chemical behavior and interactions.

This compound stands out due to its unique combination of a fluorine atom, hydroxyl group, and ester functionality, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-fluoro-3-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO3/c1-4-11-6(9)5(8)7(2,3)10/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWJTCTOSIJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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